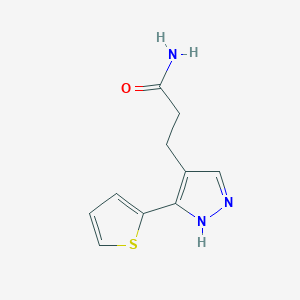

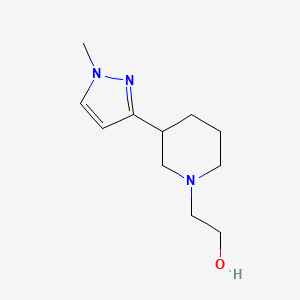

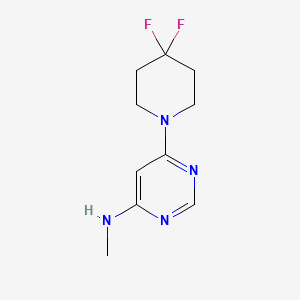

3-(3-(噻吩-2-基)-1H-吡唑-4-基)丙酰胺

描述

Thiophene-based compounds have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .

Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be complex. For instance, the N-[(3E)-pent-3-en-1-yl]-3-(thiophen-2-yl)propanamide molecule contains a total of 32 bond(s). There are 15 non-H bond(s), 7 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 secondary amide(s) (aliphatic) and 1 Thiophene(s) .

Chemical Reactions Analysis

Thiophene-based compounds can undergo a variety of chemical reactions. For instance, whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl)propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .

Physical And Chemical Properties Analysis

Thiophene-based compounds can exhibit a range of physical and chemical properties. For example, a series of new hyperbranched polymers containing a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core unit and polyfluorene chain arms were synthesized and found to exhibit good thermal stability with a high decomposition temperature .

科学研究应用

医药合成

该化合物用作(S)-度洛西汀合成的中间体,(S)-度洛西汀是一种广泛使用的抗抑郁药 。该化合物生物还原为(S)-N-甲基-3-羟基-3-(2-噻吩基)丙酰胺是生产活性药物成分的关键步骤。

对映选择性生物还原

它作为对映选择性生物还原过程的底物,这些过程对于生产具有高对映体过量的手性分子至关重要 。这在制药行业尤为重要,因为药物的手性会影响其疗效和安全性。

生物催化研究

该化合物用于生物催化研究,以研究不同生物催化剂的效率和选择性 。这项研究可以导致开发更有效和环境友好的工业工艺。

手性醇前体

它作为多种手性醇的前体,这些手性醇是合成各种药物的关键中间体 。有效生产这些醇的能力可以显著影响药物的成本和可及性。

抑郁症治疗

通过其在(S)-度洛西汀合成中的作用,它间接促进了抑郁症的治疗 。(S)-度洛西汀也获批用于治疗焦虑、糖尿病相关疼痛、纤维肌痛和慢性肌肉骨骼疼痛。

立体化学研究

它参与立体化学研究,这对于理解分子中原子三维排列及其如何影响其与生物系统的相互作用至关重要 .

绿色化学应用

未来方向

The future directions for research on thiophene-based compounds are promising. For example, optically pure (S)-DHTP with improved yield was obtained by fusion enzyme CR2-L-GDH. Fusion enzyme-mediated biocatalytic system would be promising to enhance reaction efficiency of enzyme-coupled system for preparation of optically active alcohols .

作用机制

Target of Action

It is known that similar compounds have been used in the production of (s)-duloxetine , a blockbuster antidepressant drug . Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake , suggesting that 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide may interact with similar targets.

Mode of Action

It is known that similar compounds undergo bioreduction to produce (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide , an intermediate in the production of (S)-duloxetine .

Biochemical Pathways

It is known that similar compounds are involved in the production of (s)-duloxetine , which affects the body’s serotonin and norepinephrine reuptake systems .

Result of Action

It is known that similar compounds are involved in the production of (s)-duloxetine , which has been approved by the Food and Drug Administration to treat depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain .

生化分析

Biochemical Properties

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as carbonyl reductases, which are involved in the reduction of ketones to alcohols. For instance, whole cells of Rhodotorula glutinis have been shown to reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to its corresponding alcohol with high enantioselectivity . This interaction highlights the compound’s potential in asymmetric synthesis and its utility in producing chiral intermediates for pharmaceuticals.

Cellular Effects

The effects of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of thiophene and pyrazole rings, similar to 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide, exhibit anti-inflammatory, antimicrobial, and anticancer properties . These effects are mediated through interactions with cellular receptors and enzymes, leading to alterations in cell signaling and metabolic pathways.

Molecular Mechanism

At the molecular level, 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide exerts its effects through specific binding interactions with biomolecules. The compound has been shown to inhibit or activate enzymes, depending on the context of its use. For example, its interaction with carbonyl reductases involves the binding of the compound to the enzyme’s active site, facilitating the reduction of ketones to alcohols . This mechanism is crucial for its role in asymmetric synthesis and the production of chiral intermediates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged interactions with target enzymes and biomolecules

Dosage Effects in Animal Models

The effects of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antimicrobial properties At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications

Metabolic Pathways

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound’s interaction with carbonyl reductases is a key aspect of its metabolic role, as it undergoes reduction to form chiral alcohols . These metabolic transformations are crucial for its application in the synthesis of pharmaceutical intermediates and other biologically active compounds.

Transport and Distribution

The transport and distribution of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Subcellular Localization

The subcellular localization of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it ensures that the compound interacts with its intended targets within the cell

属性

IUPAC Name |

3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c11-9(14)4-3-7-6-12-13-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSMEKQMOOZAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482192.png)

![2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482193.png)

![Methyl 6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1482194.png)

![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482199.png)

![(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482202.png)